

"1-((Diiodomethyl)sulfonyl)-4-methylbenzene" as an alternative to other iodine-containing reagents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

[Get Quote](#)

A Comparative Guide: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene in Context

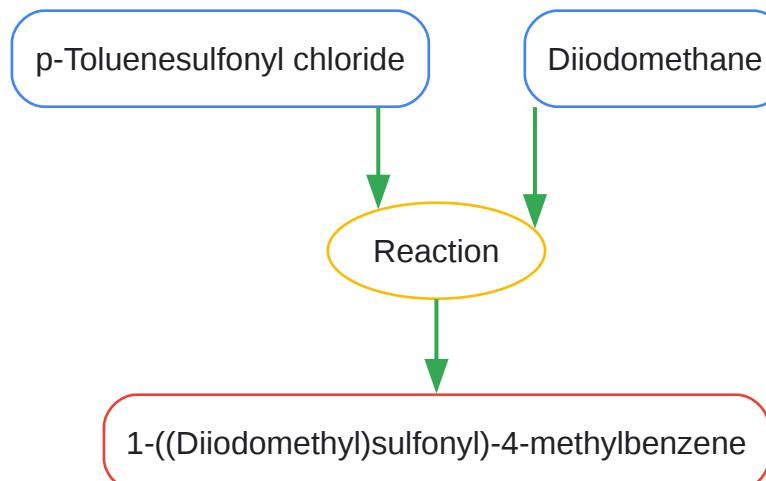
An examination of "1-((Diiodomethyl)sulfonyl)-4-methylbenzene" reveals its primary application as a potent biocide rather than a reagent in synthetic organic chemistry. This guide clarifies its established role and provides a comparative overview of common iodine-containing reagents used in drug development and research, addressing a potential misconception about its function.

"1-((Diiodomethyl)sulfonyl)-4-methylbenzene," also known as Diiodomethyl p-tolyl sulfone, is a tan, solid organosulfur compound.^{[1][2]} While its name suggests a potential role as an iodine-donating reagent in chemical reactions, extensive review of available literature indicates that its principal and registered use is as a biocide, where it functions as an algaecide, bactericide, and fungicide.^{[1][2][3]} It is commercially available under trade names such as Amical 48 and is formulated in products like paints, coatings, adhesives, and textiles to prevent microbial degradation.^{[1][4]}

Contrary to the initial premise of evaluating it as an alternative to other iodine-containing reagents in synthesis, there is no scientific literature supporting this application. Its toxicity and role in releasing iodide upon metabolic breakdown are subjects of study, but this is in the

context of its biocidal activity and potential health effects, not as a controlled source of iodine for synthetic transformations.^[5] Therefore, a direct comparison with established iodinating agents for synthetic purposes is not feasible.

This guide will, however, provide an overview of the properties of "**1-((Diiodomethyl)sulfonyl)-4-methylbenzene**" and then detail the applications of true iodine-containing reagents commonly employed by researchers and drug development professionals.


Properties of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

The physical and chemical properties of this compound are well-documented and are summarized in the table below.

Property	Value
CAS Number	20018-09-1 ^[6]
Molecular Formula	C ₈ H ₈ I ₂ O ₂ S ^[7]
Molecular Weight	422.02 g/mol ^[6]
Appearance	Tan solid/powder ^{[1][2]}
Melting Point	136-152 °C ^{[1][3]}
Water Solubility	10 mg/L at 25 °C ^[1]
Primary Applications	Biocide (algaecide, bactericide, fungicide) in industrial and commercial products. ^{[1][2][8]}

Synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

A plausible synthetic route to "**1-((Diiodomethyl)sulfonyl)-4-methylbenzene**" involves the reaction of p-toluenesulfonyl chloride with diiodomethane.^[6] This process, while not extensively detailed in publicly available literature, represents a logical pathway to the final product.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.

Common Iodine-Containing Reagents in Organic Synthesis

For researchers and professionals in drug development, a variety of iodine-containing reagents are indispensable for introducing iodine atoms into molecules, a common strategy in medicinal chemistry to enhance biological activity or to serve as a handle for further functionalization.

Below is a comparison of some widely used reagents.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a versatile and easy-to-handle electrophilic iodinating agent. It is widely used for the iodination of activated aromatic compounds, alkenes, and in various cyclization reactions.

Iodine (I_2)

Elemental iodine is a classic and cost-effective iodinating agent. It is often used in the presence of a base for the iodination of ketones and in the synthesis of thyroid hormones. Its reactivity is generally lower than that of NIS.

Diiodomethane (CH_2I_2)

Diiodomethane, often in combination with a base or a metal, is a key reagent in the Simmons-Smith cyclopropanation of alkenes. It is not typically used as a direct iodinating agent for aromatic or aliphatic C-H bonds.

The following table summarizes the primary applications of these common iodine-containing reagents.

Reagent	Primary Applications in Organic Synthesis
N-Iodosuccinimide (NIS)	Electrophilic iodination of arenes, alkenes; Iodocyclization reactions.
Iodine (I ₂) **	Iodination of ketones; Synthesis of thyroid hormone analogs.
Diiodomethane (CH ₂ I ₂) **	Simmons-Smith cyclopropanation of alkenes.

Experimental Workflow: Electrophilic Iodination using NIS

A typical experimental workflow for the iodination of an activated aromatic compound using N-Iodosuccinimide is depicted below. This serves as a representative example of how a true iodine-containing reagent is utilized in a synthetic context.

[Click to download full resolution via product page](#)

Caption: General workflow for electrophilic iodination with NIS.

Conclusion

"1-((Diiodomethyl)sulfonyl)-4-methylbenzene" is a valuable industrial biocide.[\[1\]](#)[\[2\]](#) However, based on available scientific literature, it does not function as a reagent for chemical synthesis in the way that established iodine-containing compounds like N-Iodosuccinimide, Iodine, or Diiodomethane do. For researchers and drug development professionals seeking to perform iodination or other related transformations, the use of these well-established reagents is recommended. The potential for **"1-((Diiodomethyl)sulfonyl)-4-methylbenzene"** in novel synthetic applications remains unexplored and would require significant investigation to overcome its known toxicity and to establish any potential reactivity beyond its biocidal properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diiodomethyl p-tolyl sulfone | C8H8I2O2S | CID 62738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diiodomethyl p-tolyl sulfone - Hazardous Agents | Haz-Map [haz-map.com]
- 3. echemi.com [echemi.com]
- 4. WO2006083630A2 - Diiodomethyl-p-tolylsulfone as a particulate dispersion in a liquid solvent in combination with an anti-dandruff active - Google Patents [patents.google.com]
- 5. Role of iodine in the toxicity of diiodomethyl-p-tolylsulfone (DIMPTS) in rats: ADME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-((Diiodomethyl)sulfonyl)-4-methylbenzene|CAS 20018-09-1 [benchchem.com]
- 7. 1-[(Diiodomethyl)sulfonyl]-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 8. CAS 20018-09-1: Diiodomethyl p-tolyl sulfone | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. ["1-((Diiodomethyl)sulfonyl)-4-methylbenzene" as an alternative to other iodine-containing reagents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209700#1-diiodomethyl-sulfonyl-4-methylbenzene-as-an-alternative-to-other-iodine-containing-reagents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com